2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 264.19 g/mol. This compound belongs to the class of tetrahydroquinazolines, which are derived from quinazoline structures. It is primarily recognized for its potential pharmacological applications, particularly in the field of cancer treatment due to its inhibitory effects on specific enzymes involved in DNA replication.
The compound is classified under secondary amines and quinazolines. Secondary amines are characterized by having two organic substituents attached to the nitrogen atom, while quinazolines are bicyclic compounds that consist of a benzene ring fused to a pyrimidine ring. This specific compound can be sourced from various chemical suppliers and has been documented in databases such as PubChem and ChemBridge .
The synthesis of 2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions (temperature, time, and pH) to ensure high yields and purity. Techniques such as column chromatography are often employed for purification.
The compound can participate in various chemical reactions typical for amines and heterocyclic compounds:
The primary mechanism of action for this compound involves its role as an inhibitor of human topoisomerase II alpha. This enzyme is crucial for DNA replication and repair processes. Unlike traditional topoisomerase inhibitors that act as poisons leading to DNA cleavage, this compound inhibits the enzyme's function without causing DNA intercalation or cleavage, thereby reducing the risk of secondary leukemias associated with other treatments .
In vitro studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines while maintaining a favorable pharmacokinetic profile .
The primary applications for 2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride lie in medicinal chemistry and pharmacology:
The tetrahydroquinazoline core is synthesized via acid-catalyzed multicomponent reactions (MCRs) or Niementowski condensation. Cyclohexanone derivatives, aldehydes (e.g., formaldehyde), and guanidine carbonate undergo solvent-free one-pot cyclization under basic conditions to form 4-methyl-5,6,7,8-tetrahydroquinazoline intermediates. Catalyst screening reveals that K₂CO₃ or triethylamine (10 mol%) in refluxing ethanol (80°C, 6h) achieves 85–92% yield [1] [4]. Alternative routes employ TiO₂-[bip]-NH₂⁺HSO₄⁻ nanocatalysts under solvent-free conditions, reducing reaction time to 45 minutes with comparable yields (88%) [2].
Table 1: Cyclization Methods for 4-Methyltetrahydroquinazoline Synthesis
Method | Catalyst | Conditions | Yield (%) | Time |
---|---|---|---|---|
One-pot MCR | Guanidine carbonate | Solvent-free, 120°C | 78–85 | 4–6 h |
Niementowski condensation | Formamide | 125–130°C | 70–75 | 12 h |
Nanocatalyst-assisted | TiO₂-[bip]-NH₂⁺HSO₄⁻ | Solvent-free, 120°C | 88 | 45 min |
Key limitations include the overalkylation of unsymmetrical ketones, mitigated by stoichiometric control (aldehyde:ketone:guanidine = 1:2:1) [1]. Ring closure kinetics studies demonstrate a 3.2-fold rate increase using microwave irradiation versus conventional heating [5].
Microwave irradiation (MWI) dramatically accelerates the amination of 2-chloromethyl-4-methylquinazoline. Key stages include:
Table 2: Microwave vs. Conventional Functionalization
Step | Method | Conditions | Yield (%) | Time |
---|---|---|---|---|
Phthalimidation | Conventional | DMF, 120°C, reflux | 75 | 6 h |
Phthalimidation | Microwave (150 W) | DMF, 120°C | 94 | 20 min |
Deprotection | Conventional | EtOH, NH₂NH₂, reflux | 82 | 3 h |
Deprotection | Microwave (100 W) | EtOH, NH₂NH₂, 80°C | 90 | 15 min |
MWI reduces total side-chain installation from 9 hours to 35 minutes while improving atom economy (E-factor: 1.8 vs. 8.4 for conventional methods) [5] [10].
Regioselectivity challenges arise during the alkylation of 4-methyltetrahydroquinazoline at N3 versus C2. Key strategies include:
Steric maps confirm that C2 substitutions larger than ethyl diminish regioselectivity due to van der Waals clashes with the C4-methyl group (ΔG‡ increase = 3.7 kcal/mol) [8].
Conversion to the dihydrochloride salt enhances aqueous solubility and crystallinity. Critical parameters:
Table 3: Dihydrochloride Salt Properties vs. Free Base
Property | Free Base | Dihydrochloride |
---|---|---|
Aqueous solubility | 0.8 mg/mL | 48 mg/mL |
Melting point | 89–91°C | 278–280°C (dec.) |
Storage stability | 3 months (25°C) | 24 months (25°C) |
Salt formation elevates the melting point by 189°C and improves photostability (Δt₁/₂ UV exposure = +14h vs. free base) [4]. XRPD confirms monoclinic crystal structure (space group P2₁/c), enhancing bulk stability [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: